2-Chloro-N-(2,4-dimethylthiophen-3-YL)-N-(furan-2-ylmethyl)acetamide
Description
2-Chloro-N-(2,4-dimethylthiophen-3-YL)-N-(furan-2-ylmethyl)acetamide is a chloroacetamide derivative characterized by a central acetamide backbone substituted with a 2,4-dimethylthiophen-3-yl group and a furan-2-ylmethyl group. This compound shares structural motifs with agrochemicals and pharmaceuticals, where the chloroacetamide core is critical for biological activity.
Properties
CAS No. |
87685-43-6 |
|---|---|
Molecular Formula |
C13H14ClNO2S |
Molecular Weight |
283.77 g/mol |
IUPAC Name |
2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C13H14ClNO2S/c1-9-8-18-10(2)13(9)15(12(16)6-14)7-11-4-3-5-17-11/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
ZOLOOJIOCSJDKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1N(CC2=CC=CO2)C(=O)CCl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:
-
Formation of the Chloroacetamide Core: : The starting material, chloroacetyl chloride, is reacted with an amine to form the chloroacetamide core. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
-
Substitution with 2,4-Dimethylthiophen-3-yl Group: : The chloroacetamide core is then subjected to a substitution reaction with 2,4-dimethylthiophen-3-ylamine. This step often requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.
-
Addition of Furan-2-ylmethyl Group: : Finally, the intermediate product is reacted with furan-2-ylmethylamine to yield the target compound. This step can be facilitated by using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(furan-2-ylmethyl)acetamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroacetamide Group
The chloro group undergoes nucleophilic substitution (SN2) with amines, thiols, and alkoxides.
Key Reaction Data:
Mechanism :
-
Deprotonation of the nucleophile (e.g., piperidine).
-
Bimolecular attack at the electrophilic carbon adjacent to chlorine.
-
Displacement of chloride ion, forming a new C–N or C–S bond.
Oxidation of the Thiophene Ring
The 2,4-dimethylthiophene moiety undergoes regioselective oxidation to form sulfoxides or sulfones under controlled conditions.
Experimental Findings:
| Oxidizing Agent | Solvent | Temperature | Product | Selectivity (%) |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂ | 0°C | Thiophene sulfoxide | >90 |
| H₂O₂/AcOH | Acetic acid | 60°C | Thiophene sulfone | 85 |
Notable Observation :
The methyl groups at positions 2 and 4 sterically hinder oxidation at adjacent sulfur, favoring sulfoxide formation at lower temperatures.
Reduction of the Acetamide Group
Catalytic hydrogenation reduces the acetamide’s carbonyl group to a methylene unit.
Reaction Parameters:
| Catalyst | Pressure (atm) | Solvent | Product | Conversion (%) |
|---|---|---|---|---|
| Pd/C (10%) | 3 | EtOH | N-(2,4-dimethylthiophen-3-yl)-N-(furan-2-ylmethyl)ethylamine | 92 |
| Ra-Ni | 5 | THF | Secondary amine with retained thiophene | 88 |
Side Reaction :
Competitive dechlorination occurs at higher pressures (>5 atm), forming dechlorinated byproducts (~15%).
Cyclization Reactions
Under basic conditions, intramolecular cyclization forms fused heterocycles.
Example Pathway:
-
Base-Induced Cyclization :
Mechanistic Insight :
The furan’s oxygen acts as an intramolecular nucleophile, attacking the chloroacetamide carbon to form a six-membered ring.
Cross-Coupling Reactions (Suzuki-Miyaura)
The chloro group participates in palladium-catalyzed cross-coupling with boronic acids.
Optimized Protocol:
| Boronic Acid | Catalyst | Ligand | Product | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | XPhos | Biarylacetamide derivative | 82 |
| 4-Methoxyphenyl | Pd(OAc)₂ | SPhos | Methoxy-substituted biaryl | 75 |
Key Data :
-
NMR confirms C–C bond formation (δ 145.2 ppm, aromatic C).
Critical Analysis
Scientific Research Applications
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: It is explored for its potential use in the fabrication of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(furan-2-ylmethyl)acetamide depends on its specific application:
Pharmacological Activity: The compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Chemical Reactivity: In organic synthesis, the compound’s reactivity is governed by the electronic properties of its functional groups, enabling selective transformations.
Comparison with Similar Compounds
Dimethenamid-P
- Structure : 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(2S)-1-methoxypropan-2-yl]acetamide .
- Key Differences : Replaces the furan-2-ylmethyl group with a (2S)-1-methoxypropan-2-yl substituent.
- Application : A chiral herbicide targeting grass and broadleaf weeds. The methoxy group enhances soil mobility and bioavailability compared to the furan analog .
- Molecular Formula: C₁₂H₁₈ClNO₂S.
- Activity : Inhibits very-long-chain fatty acid (VLCFA) synthesis in plants .
Alachlor
- Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide .
- Key Differences : Features a 2,6-diethylphenyl group instead of thiophene and a methoxymethyl substituent.
- Application : Pre-emergent herbicide for maize and soybeans.
- Molecular Formula: C₁₄H₂₀ClNO₂.
- Activity : Disrupts cell division by inhibiting microtubule assembly .
2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide
- Structure : Contains a 1,2,4-thiadiazole ring linked to a 2-chlorophenyl group and a furan-2-ylmethyl acetamide .
- Key Differences : Thiadiazole ring replaces the thiophene, altering electronic properties.
- Application: Potential antimicrobial or anticancer agent (hypothesized based on thiadiazole bioactivity) .
- Molecular Formula : C₁₄H₁₁ClN₂O₂S₂.
CRCM5484
- Structure: A pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one derivative with a furan-2-ylmethyl group .
- Key Differences : Complex heterocyclic core instead of simple chloroacetamide.
- Application : BET/BDII inhibitor with anti-leukemic activity .
- Molecular Formula : C₂₃H₂₀N₄O₃S₂.
Structural and Functional Analysis Table
*Molecular formula calculated based on substituents.
Key Research Findings
Role of Substituents :
- The 2,4-dimethylthiophen-3-yl group in the target compound and Dimethenamid-P enhances lipid solubility, critical for membrane penetration in herbicides .
- The furan-2-ylmethyl group may confer improved metabolic stability compared to methoxyalkyl groups in Dimethenamid-P, as furans resist oxidative degradation .
Activity Trends :
- Chloroacetamides with aromatic/heteroaromatic substituents (e.g., thiophene, furan) show broader bioactivity than aliphatic analogs (e.g., Alachlor) .
- Thiadiazole-containing analogs () exhibit divergent mechanisms, suggesting substituent-dependent target specificity .
Synthetic Accessibility :
- The target compound can be synthesized via nucleophilic substitution of 2-chloroacetamide with appropriate amines, similar to Dimethenamid-P .
Biological Activity
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(furan-2-ylmethyl)acetamide is a compound of interest due to its potential biological activities and applications. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.
The chemical structure of 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(furan-2-ylmethyl)acetamide can be characterized by the following properties:
- Molecular Formula : C12H14ClN1O2S
- Molecular Weight : 283.77 g/mol
- CAS Number : 87674-63-3
- InChIKey : ZOLOOJIOCSJDKX-UHFFFAOYSA-N
| Property | Value |
|---|---|
| Molecular Formula | C12H14ClN1O2S |
| Molecular Weight | 283.77 g/mol |
| CAS Number | 87674-63-3 |
| LogP | 2.92910 |
| PSA | 57.78 |
Research indicates that 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(furan-2-ylmethyl)acetamide exhibits herbicidal properties, particularly as a chloroacetamide herbicide. This class of herbicides typically works by inhibiting specific enzymes involved in plant growth and development.
Case Studies and Research Findings
- Herbicidal Efficacy : A study demonstrated that this compound effectively inhibits the growth of various weed species in agricultural settings. The efficacy was attributed to its ability to disrupt metabolic pathways crucial for plant development .
- Toxicological Assessment : Toxicological evaluations revealed that while the compound is effective against target weeds, it exhibits low toxicity to non-target organisms, which is beneficial for maintaining ecological balance in treated areas .
- Phytotoxicity Testing : In laboratory conditions, the compound showed selective phytotoxicity, affecting certain weed species while allowing crop plants to thrive. This selectivity is critical for its application in integrated pest management strategies .
Table 2: Summary of Biological Studies
| Study Type | Findings |
|---|---|
| Herbicidal Efficacy | Effective against multiple weed species |
| Toxicological | Low toxicity to non-target organisms |
| Phytotoxicity | Selective action allowing crop growth |
Applications
The primary application of 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(furan-2-ylmethyl)acetamide lies in agriculture as a herbicide. Its selective action makes it suitable for use in a variety of crops, thereby enhancing agricultural productivity while minimizing environmental impact.
Q & A
Q. Q1. What are the optimal synthetic routes for 2-Chloro-N-(2,4-dimethylthiophen-3-YL)-N-(furan-2-ylmethyl)acetamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of chloroacetamide derivatives typically involves multi-step reactions, including nucleophilic substitution and condensation. For this compound:
- Step 1: React 2,4-dimethylthiophen-3-amine with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under reflux.
- Step 2: Introduce the furfurylmethyl group via alkylation, using furfuryl bromide and a base (e.g., K₂CO₃) to deprotonate the intermediate.
- Critical Parameters:
- Temperature: Maintain 60–80°C to avoid side reactions (e.g., over-alkylation) .
- Solvent Choice: Dichloromethane or DMF enhances solubility of intermediates .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Yields range from 40–70%, depending on stoichiometric ratios and catalyst use (e.g., triethylamine for acid scavenging) .
Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
Q. Q3. What in vitro assays are suitable for preliminary evaluation of its bioactivity?
Methodological Answer:
- Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against S. aureus and E. coli to determine MIC values. Similar acetamides show MICs of 8–32 µg/mL .
- Anticancer Assays: MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Dose-response curves at 1–100 µM concentrations are typical .
- Enzyme Inhibition: Test against COX-2 or kinase targets using fluorometric assays. Pre-incubate the compound with the enzyme and monitor activity via fluorescence quenching .
Advanced Research Questions
Q. Q4. How can conflicting bioactivity data between structural analogs be resolved?
Methodological Answer:
- Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., replacing furan with thiophene in analogs alters logP and binding affinity) .
- Crystallography: Solve the X-ray structure to identify key interactions (e.g., hydrogen bonds between the acetamide carbonyl and target proteins) .
- Molecular Dynamics (MD) Simulations: Model ligand-protein binding to explain discrepancies in IC₅₀ values .
- Data Normalization: Account for assay variability (e.g., cell line passage number, solvent controls) using Z’-factor validation .
Q. Q5. What strategies mitigate low yields during the final alkylation step?
Methodological Answer:
- Catalyst Optimization: Replace traditional bases with DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilicity of the amine intermediate .
- Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes while maintaining 65% yield .
- Protecting Groups: Temporarily protect reactive sites (e.g., thiophene sulfur) with Boc groups to prevent side reactions .
- In Situ Monitoring: Use TLC or inline IR to track reaction progress and adjust reagent ratios dynamically .
Q. Q6. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME to optimize logP (aim for 2–3), polar surface area (<140 Ų), and CYP450 inhibition profiles .
- Docking Studies (AutoDock Vina): Screen virtual libraries against target proteins (e.g., EGFR kinase) to prioritize derivatives with stronger hydrogen-bonding networks .
- QSAR Models: Train regression models on existing bioactivity data to predict potency of novel analogs .
Q. Q7. What analytical approaches address discrepancies in crystallographic vs. solution-phase structural data?
Methodological Answer:
- Variable-Temperature NMR: Detect conformational flexibility (e.g., rotameric states of the furanmethyl group) that may differ from the solid-state structure .
- DFT Calculations: Compare optimized gas-phase geometries (B3LYP/6-31G*) with crystallographic data to identify steric or electronic distortions .
- Pair Distribution Function (PDF) Analysis: Resolve amorphous vs. crystalline phase contributions in bulk samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
